molecular formula C13H13FN2O2 B11862335 Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11862335
M. Wt: 248.25 g/mol
InChI Key: VVAKEOWHVZMVGW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with an ethyl ester group at the 3-position, an amino group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 8-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid, the compound can be synthesized through a series of reactions involving nucleophilic substitution, esterification, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by interacting with nucleic acids or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
  • Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

VVAKEOWHVZMVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)C

Origin of Product

United States

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